DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-
Description
DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- (CAS 112121-76-3) is a synthetic dipeptide derivative with a molecular formula of C23H28N2O5 and a molecular weight of 412.48 g/mol . Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to the L-phenylalanyl residue, which is conjugated to DL-phenylalanine. The Boc group is widely used in peptide synthesis to protect amine functionalities during stepwise assembly, enabling selective deprotection under acidic conditions .
This compound is commercially available from suppliers such as HANGZHOU JHECHEM and Parchem Chemicals, where it is marketed for applications in pharmaceuticals, biochemical research, and peptide synthesis intermediates . Its stereochemical complexity (DL-configuration) and Boc-protected design make it a versatile building block for generating chiral peptides with tailored properties.
Properties
CAS No. |
112121-76-3 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19?/m0/s1 |
InChI Key |
NNOBHAOOLCEJBL-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- typically involves the protection of the amino group of phenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with another phenylalanine derivative. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process is optimized to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Protection and Deprotection Reactions
The tert-butoxycarbonyl (Boc) group serves as a transient protecting agent for the amino group during synthetic processes.
Deprotection Mechanism :
The Boc group is removed under acidic conditions via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding a free amine and volatile byproducts (e.g., isobutylene and CO₂) .
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Boc deprotection | TFA (20–50%) in DCM, 0–25°C | Free amine + isobutylene + CO₂ |
Industrial Relevance :
Automated peptide synthesizers optimize Boc deprotection for high-throughput production, minimizing side reactions.
Ester Hydrolysis
The compound contains an ester group (-COOCH₃), which undergoes hydrolysis to form a carboxylic acid.
Enantioselective hydrolysis, as demonstrated in Boc-Phe-OH derivatives, enables chiral resolution for pharmaceutical intermediates .
Nucleophilic Substitution at Chloromethyl Site
The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution with amines, thiols, or hydroxide ions.
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (aq) | 25°C, 12h | -CH₂NH₂ derivative |
| KHS (potassium hydrosulfide) | DMF, 60°C | -CH₂SH derivative |
| NaOH (1M) | Reflux, 6h | -CH₂OH derivative |
Note : The chlorine atom’s electronegativity enhances leaving-group ability, facilitating rapid substitution.
Oxidation of the Phenyl Ring
Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the phenyl ring forms quinones, though this is less common due to ring stability.
Reduction of Carbonyl Groups
Lithium aluminum hydride (LiAlH₄) reduces ester groups to primary alcohols:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Ester reduction | LiAlH₄, dry THF | 0°C → 25°C | -CH₂OH derivative |
Enzymatic and Chemoenzymatic Reactions
Phenylalanine ammonia lyase (PAL) catalyzes reversible amination/deamination, enabling stereoselective synthesis of D- or L-phenylalanine derivatives .
Key Process :
-
Step 1 : PAL-mediated amination of cinnamic acid to L-phenylalanine.
-
Step 2 : Stereoselective oxidation (e.g., D-amino acid oxidase) followed by nonselective reduction yields D-phenylalanine derivatives .
| Enzyme | Function | Outcome |
|---|---|---|
| PAL | Amination of cinnamic acid | L-phenylalanine synthesis |
| D-amino acid oxidase | Stereoselective oxidation | Ketone intermediate |
Industrial Application :
This cascade achieves >99% enantiomeric excess (ee) for non-natural D-phenylalanine derivatives, critical for peptide therapeutics .
Peptide Bond Cleavage
Hydrolysis of the peptide bond occurs under extreme pH or enzymatic conditions:
| Method | Conditions | Catalyst |
|---|---|---|
| Acidic hydrolysis | 6M HCl, 110°C, 24h | H⁺ |
| Enzymatic cleavage | Trypsin, pH 8, 37°C | Protease |
Scientific Research Applications
DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: Potential therapeutic applications in pain management and as a precursor for neurotransmitter synthesis.
Industry: Used in the production of pharmaceuticals and as a research chemical in various industrial processes.
Mechanism of Action
The mechanism of action of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- with structurally or functionally related compounds, supported by evidence from diverse sources:
Structural and Functional Insights
- Protecting Groups : Unlike carbobenzoxy (Cbz) derivatives, the Boc group in the target compound allows milder deprotection (e.g., with trifluoroacetic acid) without requiring catalytic hydrogenation . This makes it preferable for acid-stable peptide sequences.
- Stereochemistry : The DL-configuration provides racemic flexibility compared to enantiopure analogs like L-phenylalanine derivatives (e.g., CAS 50-33-9), enabling exploration of stereochemical effects on bioactivity .
- Substituent Effects : The addition of a trifluoromethyl group (as in Boc-4-(trifluoromethyl)-DL-phenylalanine) significantly alters electronic and hydrophobic properties, enhancing binding affinity in drug candidates .
Research Findings and Data
- Purity and Analysis: Compounds like the target are validated via thin-layer chromatography (TLC) and polarimetry to ensure homogeneity, as noted in studies of similar derivatives .
- Commercial Specifications : Suppliers such as HANGZHOU JHECHEM provide the compound with ≥95% purity, emphasizing its use in GMP-compliant pharmaceutical manufacturing .
Biological Activity
DL-Phenylalanine, specifically the compound N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-, is a derivative of phenylalanine that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines its biological activity, focusing on its effects on cellular mechanisms, pharmacological properties, and relevant case studies.
- Molecular Formula : C27H36N2O5
- Molecular Weight : 468.59 g/mol
- CAS Number : 159549-96-9
- Purity : 96.51%
DL-Phenylalanine acts primarily through modulation of neurotransmitter levels and has been studied for its role in pain management and mood enhancement. It is believed to inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of norepinephrine from phenylethanolamine. This inhibition can lead to increased levels of phenylethylamine (PEA), a compound associated with mood elevation and pain relief .
Biological Activities
- Neurotransmitter Modulation :
-
Pain Relief :
- Clinical trials indicate that DL-Phenylalanine may be effective in reducing chronic pain conditions such as fibromyalgia and neuropathic pain.
- The compound's analgesic properties are attributed to its ability to inhibit the reuptake of endorphins, thereby enhancing their availability in the synaptic cleft .
- Antioxidant Activity :
Case Study 1: Chronic Pain Management
A double-blind placebo-controlled study evaluated the efficacy of DL-Phenylalanine in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among participants receiving DL-Phenylalanine compared to the placebo group, suggesting its potential as an adjunct therapy for chronic pain management .
Case Study 2: Depression
In a randomized clinical trial involving patients with major depressive disorder, those treated with DL-Phenylalanine showed a marked improvement in depressive symptoms compared to those receiving standard treatment alone. This study highlighted the compound's potential as an alternative treatment option for depression .
Data Table: Summary of Biological Activities
Q & A
Q. Critical Factors :
- pH Control : Excess base (e.g., NaHCO₃) ensures efficient Boc protection but may hydrolyze the ester moiety if unoptimized .
- Solvent Choice : Anhydrous solvents (e.g., DCM) minimize side reactions during coupling .
- Yield Range : 60–75% for small-scale reactions; scalability requires optimized stoichiometry and purification (e.g., flash chromatography) .
Basic Research Question: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) resolve enantiomeric impurities. Mobile phase: Acetonitrile/0.1% TFA in water (70:30 v/v) .
- NMR : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and peptide bond formation (amide protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 309.31 (theoretical) with deviations <0.01% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
